Lipophilicity Advantage Over Regioisomer 2-Vinylpyridin-4-amine
4-Ethenylpyridin-2-amine (target) exhibits a calculated LogP of 1.24, which is 0.65 log units lower than its regioisomer 2-vinylpyridin-4-amine (LogP = 1.89) . This difference corresponds to an approximately 4.5-fold lower octanol-water partition coefficient for the target compound, indicating higher aqueous solubility and a distinct absorption, distribution, metabolism, and excretion (ADME) profile. Both measurements were derived from the same database methodology (Chemsrc/ACD/Labs), ensuring cross-study comparability of the computational method .
| Evidence Dimension | Lipophilicity (LogP / octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.24 (4-ethenylpyridin-2-amine, CAS 102000-55-5) |
| Comparator Or Baseline | LogP = 1.89 (2-vinylpyridin-4-amine, CAS 102000-57-7) |
| Quantified Difference | ΔLogP = -0.65 (~4.5-fold lower lipophilicity for the target) |
| Conditions | Calculated LogP (ACD/Labs method) as reported by Chemsrc chemical database; molecular formula C₇H₈N₂ for both isomers |
Why This Matters
The 0.65 LogP differential translates to measurably different aqueous solubility and membrane partitioning, meaning the regioisomer cannot serve as a bioavailability surrogate in pharmacological studies.
